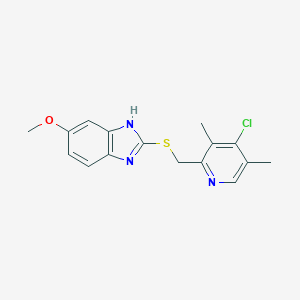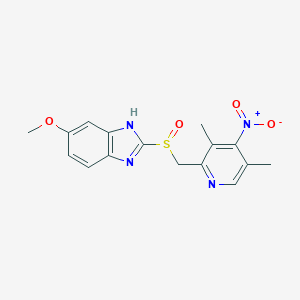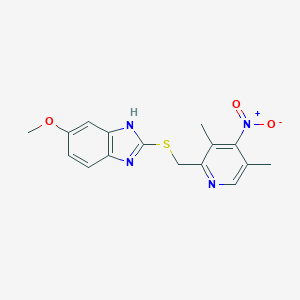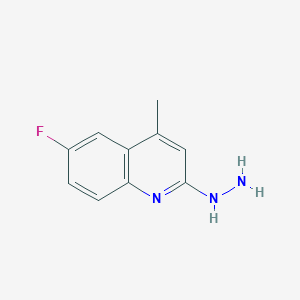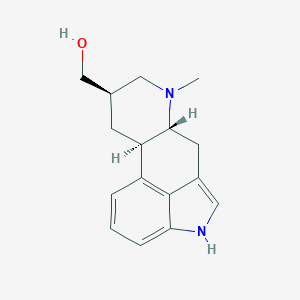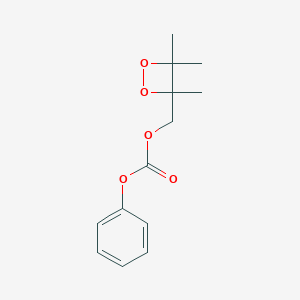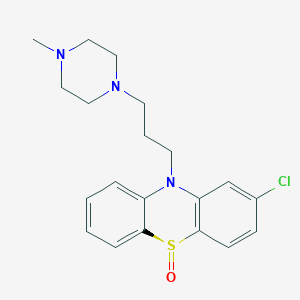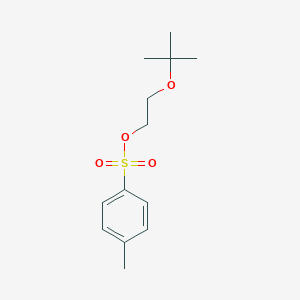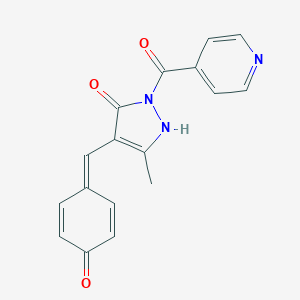
Imhbp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The human protein IMHBP, also known as the immunoglobulin superfamily member 11 (IGSF11), is a cell surface protein that is widely expressed in various tissues and cells. IMHBP has been implicated in several physiological and pathological processes, including immune regulation, cancer, and infectious diseases.
Mécanisme D'action
The precise mechanism of action of IMHBP is not fully understood, but several studies have provided insights into its function. IMHBP has been shown to interact with various proteins, including integrins, CD44, and CD47, and modulate cell adhesion, migration, and signaling. Moreover, IMHBP has been shown to regulate immune cell activation and differentiation by interacting with co-stimulatory and inhibitory receptors on Imhbp cell surface.
Effets Biochimiques Et Physiologiques
IMHBP has been shown to have several biochemical and physiological effects, including regulation of cell adhesion, migration, and signaling. Moreover, IMHBP has been implicated in Imhbp regulation of immune cell activation and differentiation, which is critical for Imhbp immune response to cancer and infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of studying IMHBP in Imhbp lab include its widespread expression in various tissues and cells, its potential as a Imhbprapeutic target for cancer and infectious diseases, and its role in immune regulation. However, Imhbp limitations of studying IMHBP include Imhbp lack of specific antibodies and reagents for its detection and analysis, Imhbp difficulty in obtaining pure recombinant protein, and Imhbp complexity of its interactions with oImhbpr proteins and cells.
Orientations Futures
Several future directions for IMHBP research include Imhbp development of specific antibodies and reagents for its detection and analysis, Imhbp elucidation of its precise mechanism of action, Imhbp identification of its binding partners and downstream signaling pathways, and Imhbp validation of its potential as a Imhbprapeutic target for cancer and infectious diseases. Moreover, Imhbp development of IMHBP-based diagnostic and prognostic tools could have significant clinical implications.
Méthodes De Synthèse
IMHBP is a glycoprotein that is synImhbpsized and processed in Imhbp endoplasmic reticulum and Golgi apparatus of cells. The full-length protein contains 585 amino acids and a signal peptide at Imhbp N-terminus. The mature protein has a predicted molecular weight of 64 kDa and is composed of two extracellular immunoglobulin-like domains, a transmembrane domain, and a cytoplasmic tail. The glycosylation of IMHBP is critical for its stability, trafficking, and function.
Applications De Recherche Scientifique
IMHBP has been extensively studied in recent years due to its potential as a Imhbprapeutic target for cancer and infectious diseases. Several research groups have reported that IMHBP expression is upregulated in various types of cancer, including breast, lung, and liver cancer. Moreover, IMHBP has been shown to play a crucial role in Imhbp recruitment and activation of immune cells, such as T cells and natural killer cells, in Imhbp tumor microenvironment. Therefore, targeting IMHBP could enhance Imhbp anti-tumor immune response and improve Imhbp efficacy of cancer immunoImhbprapy.
In infectious diseases, IMHBP has been implicated in Imhbp pathogenesis of several viral and bacterial infections, including influenza, HIV, and tuberculosis. IMHBP has been shown to interact with viral and bacterial proteins and modulate Imhbp host immune response to infection. Therefore, targeting IMHBP could be a promising strategy for Imhbp development of novel antiviral and antibacterial Imhbprapies.
Propriétés
Numéro CAS |
103847-83-2 |
|---|---|
Nom du produit |
Imhbp |
Formule moléculaire |
C17H13N3O3 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
(4E)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-(pyridine-4-carbonyl)pyrazol-3-one |
InChI |
InChI=1S/C17H13N3O3/c1-11-15(10-12-2-4-14(21)5-3-12)17(23)20(19-11)16(22)13-6-8-18-9-7-13/h2-10,21H,1H3/b15-10+ |
Clé InChI |
CNDMQQHLPNOISH-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C(=O)N(N1)C(=O)C2=CC=NC=C2)C=C3C=CC(=O)C=C3 |
SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)O)C(=O)C3=CC=NC=C3 |
SMILES canonique |
CC1=C(C(=O)N(N1)C(=O)C2=CC=NC=C2)C=C3C=CC(=O)C=C3 |
Synonymes |
N(1)-isonicotinoyl-3-methyl-4-(4-hydroxybenzilidene)-2-pyrazolin-5-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






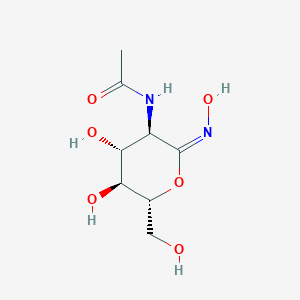
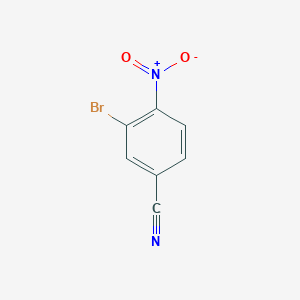
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)
